molecular formula C9H16FNO2 B1476551 2-(3-Fluoropiperidin-1-yl)butanoic acid CAS No. 2000676-09-3

2-(3-Fluoropiperidin-1-yl)butanoic acid

Cat. No.: B1476551
CAS No.: 2000676-09-3
M. Wt: 189.23 g/mol
InChI Key: VWRJECWSARQGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoropiperidin-1-yl)butanoic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoropiperidin-1-yl)butanoic acid typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine. The process includes steps such as halogenation, nucleophilic substitution, and subsequent functional group transformations to introduce the butanoic acid moiety. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoropiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Fluoropiperidin-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Fluoropiperidin-1-yl)butanoic acid is unique due to the presence of both the fluorine atom and the butanoic acid group, which confer distinct chemical and biological properties. The fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-fluoropiperidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-2-8(9(12)13)11-5-3-4-7(10)6-11/h7-8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRJECWSARQGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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